2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reacted with a trifluoromethyl-substituted acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for catalysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares a similar core structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2’,4’-Dimethoxyacetophenone: Another related compound, differing in the substitution pattern on the aromatic ring, which affects its reactivity and applications.
Uniqueness
The presence of both the dimethoxyphenyl and trifluoromethyl groups in 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features contribute to its potential as a versatile compound in various scientific fields.
Properties
IUPAC Name |
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-12(16-8-7-15(26-2)10-17(16)27-3)24-28-11-18(25)23-14-6-4-5-13(9-14)19(20,21)22/h4-10H,11H2,1-3H3,(H,23,25)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJFQNXKKOCPD-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)NC1=CC=CC(=C1)C(F)(F)F)/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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